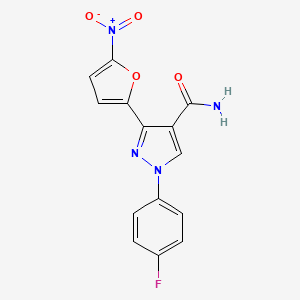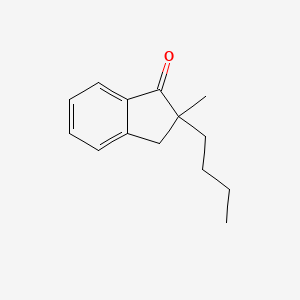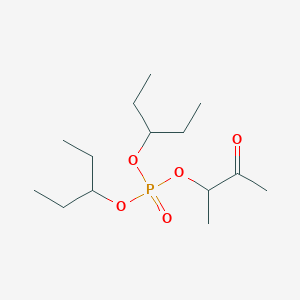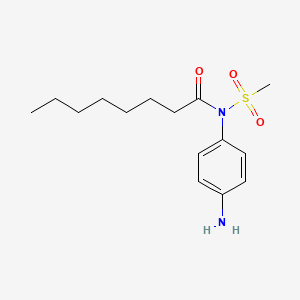
1-(2-Cyclohexyl-2-phenylethyl)imidazole;nitric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Cyclohexyl-2-phenylethyl)imidazole;nitric acid is a compound that combines the structural features of imidazole and nitric acid. Imidazole is a five-membered heterocyclic moiety with significant importance in various fields due to its chemical and biological properties. The addition of nitric acid introduces nitrate functionality, which can influence the compound’s reactivity and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Cyclohexyl-2-phenylethyl)imidazole typically involves the cyclization of appropriate precursors. One common method is the Debus-Radziszewski synthesis, which involves the reaction of glyoxal, ammonia, and an aldehyde. For the specific compound , the starting materials would include a cyclohexyl and phenylethyl substituted aldehyde.
Industrial Production Methods
Industrial production of imidazole derivatives often employs catalytic processes to enhance yield and selectivity. Nickel-catalyzed cyclization of amido-nitriles is one such method, which allows for the inclusion of various functional groups under mild conditions .
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-Cyclohexyl-2-phenylethyl)imidazole undergoes several types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using reagents like hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride.
Substitution: Electrophilic substitution reactions are common, where the imidazole ring reacts with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in an alcohol solvent.
Substitution: Halogenating agents like bromine or chlorine.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can introduce various functional groups onto the imidazole ring.
Applications De Recherche Scientifique
1-(2-Cyclohexyl-2-phenylethyl)imidazole;nitric acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of 1-(2-Cyclohexyl-2-phenylethyl)imidazole involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions, influencing enzyme activity. The nitrate group can participate in redox reactions, affecting cellular pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Diazole: Another imidazole derivative with similar chemical properties.
Benzimidazole: Contains a fused benzene ring, offering different reactivity.
Thiazole: Similar heterocyclic structure but with a sulfur atom.
Uniqueness
1-(2-Cyclohexyl-2-phenylethyl)imidazole;nitric acid is unique due to the combination of cyclohexyl and phenylethyl groups, which can influence its physical and chemical properties.
Propriétés
Numéro CAS |
59666-77-2 |
|---|---|
Formule moléculaire |
C17H23N3O3 |
Poids moléculaire |
317.4 g/mol |
Nom IUPAC |
1-(2-cyclohexyl-2-phenylethyl)imidazole;nitric acid |
InChI |
InChI=1S/C17H22N2.HNO3/c1-3-7-15(8-4-1)17(13-19-12-11-18-14-19)16-9-5-2-6-10-16;2-1(3)4/h1,3-4,7-8,11-12,14,16-17H,2,5-6,9-10,13H2;(H,2,3,4) |
Clé InChI |
LLAWZIPYRCCCOR-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)C(CN2C=CN=C2)C3=CC=CC=C3.[N+](=O)(O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![5-[(2-tert-Butylphenoxy)methyl]-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B14595573.png)






